![molecular formula C11H17NO2 B1325053 [1-(2-Furylmethyl)piperid-4-yl]methanol CAS No. 930111-13-0](/img/structure/B1325053.png)

[1-(2-Furylmethyl)piperid-4-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

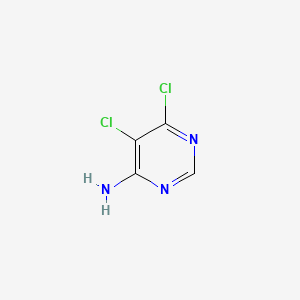

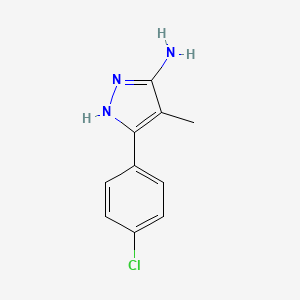

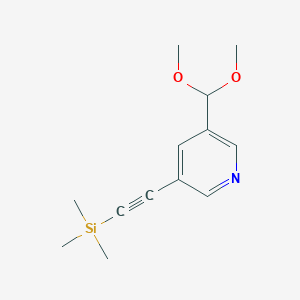

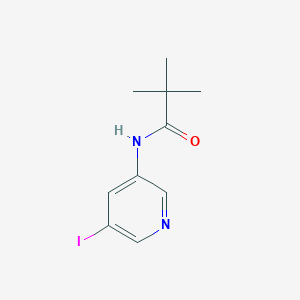

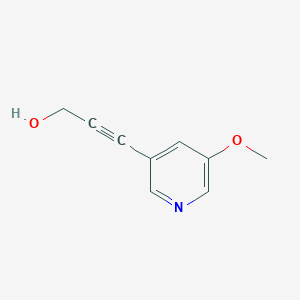

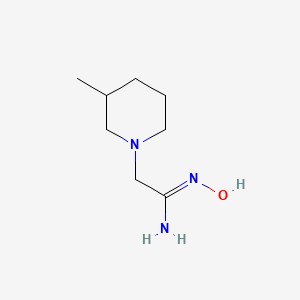

1-(2-Furylmethyl)piperid-4-ylmethanol (FMP) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the piperidine family, which is a group of compounds that are widely used in the pharmaceutical and agricultural industries. FMP is a colorless liquid at room temperature, and it has a boiling point of 151°C and a melting point of -47°C. It is insoluble in water, but it is soluble in organic solvents such as ethanol, acetone, and benzene.

Scientific Research Applications

Synthesis and Crystallography

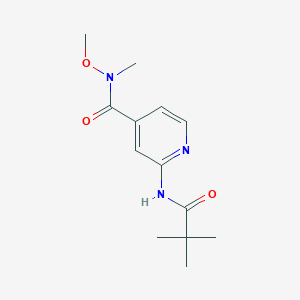

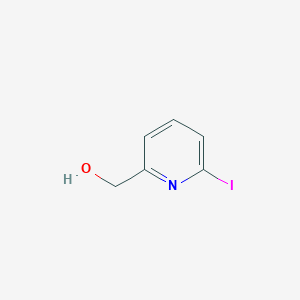

"[1-(2-Furylmethyl)piperid-4-yl]methanol" has been studied for its synthesis methods and crystal structures. For instance, similar compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been synthesized and characterized using X-ray crystallography, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom (Girish et al., 2008). Similar studies have been conducted on compounds like 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, which also exhibit interesting crystallographic characteristics (Prasad et al., 2008).

Biological Applications

Compounds structurally related to “this compound” have been explored for their biological applications. For instance, 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives have shown promising antibacterial potential and mild cytotoxicity, indicating potential as therapeutic agents (Abbasi et al., 2018). Similarly, other derivatives have been investigated for their enzyme inhibitory activity, highlighting their potential in therapeutic applications (Hussain et al., 2017).

Chemical Dynamics

Methanol-based studies, such as those on the acceleration of DMPC flip-flop and transfer by methanol, can provide insights into the behavior of related compounds in biological and synthetic membranes. These studies highlight the significant impact of methanol on lipid dynamics, which can be relevant in understanding the interactions of similar compounds (Nguyen et al., 2019).

Catalysis and Synthesis

Compounds like “this compound” can be part of catalytic processes. For example, the synthesis of [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol demonstrates the potential for such compounds in catalytic additions and asymmetric inductions, contributing to the development of novel chiral ligands (Alvarez-Ibarra et al., 2010).

Safety and Hazards

[1-(2-Furylmethyl)piperid-4-yl]methanol is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

[1-(furan-2-ylmethyl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBANPRCPQURNFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640468 |

Source

|

| Record name | {1-[(Furan-2-yl)methyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930111-13-0 |

Source

|

| Record name | {1-[(Furan-2-yl)methyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)

![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)